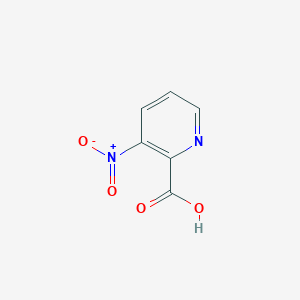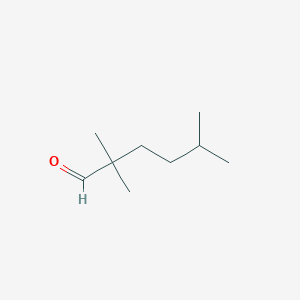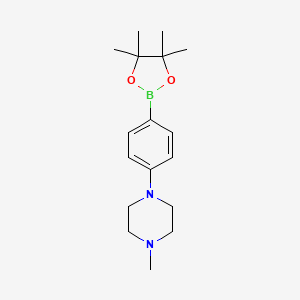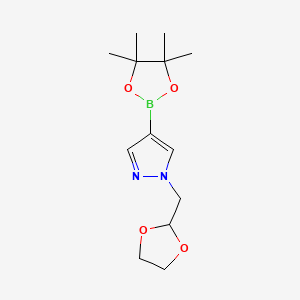
3-Nitropyridine-2-carboxylic acid
Descripción general
Descripción
3-Nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 3-Nitropyridine and its derivatives involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a yield of 77% . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a nitro group at the 3-position and a carboxylic acid group at the 2-position .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
3-Nitropyridine-2-carboxylic acid has been utilized in various chemical syntheses and reactions. One notable application involves its use in the preparation of 2-substituted 1,8-naphthyridines, where decarboxylation of 3-carboxylic acids plays a crucial role (Hawes & Wibberley, 1967). Additionally, this compound has been employed in a synthesis method involving cyclocondensation with β-diketones, producing substituted 2-amino-3-nitropyridines and related compounds, demonstrating its versatility in organic synthesis (Batt & Houghton, 1995).
Synthesis of Amides
The compound has been used in the synthesis of amides through nucleophilic substitution of hydrogen. This process involves reacting 3-nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, facilitating the formation of previously unknown N-(5-nitropyridin-2-yl) carboxamides (Amangasieva et al., 2018).
Analytical Chemistry Applications
This compound derivatives are used in analytical chemistry, particularly in the derivation of carboxylic acids, aldehydes, and ketones. This application is significant in industrial and biological sample analyses. The derivatives formed react with 2-nitrophenylhydrazine (2-NPH) and are subsequently separated and detected using high-performance liquid chromatography (HPLC) (Peters et al., 2004).
Optical and Electrostatic Properties
Research has also explored the electrostatic modeling of linear optical susceptibilities of derivatives of this compound. This involves evaluating macroscopic linear susceptibilities in crystals, contributing to our understanding of molecular polarizabilities and crystal interactions (Kanoun et al., 2010).
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 3-nitropyridine-2-carboxylic acid belongs, are known to interact with various biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. This shift can lead to changes in the target molecules, affecting their function .
Biochemical Pathways
It’s known that nitropyridines can be involved in various chemical reactions, leading to the formation of different compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Result of Action
The compound’s interactions with its targets and its involvement in various chemical reactions suggest that it could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . This suggests potential future directions for the development of new compounds and reactions involving 3-Nitropyridine-2-carboxylic acid .
Análisis Bioquímico
Biochemical Properties
3-Nitropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This interaction is crucial as it can modulate the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis . This inhibition is achieved through the interaction of the nitro group with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it can undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to result in sustained modulation of cellular functions, particularly in inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These threshold effects highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific target sites to exert its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, enhancing its biochemical activity.
Propiedades
IUPAC Name |
3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUJWCKWJJGJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593261 | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59290-85-6 | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)

